molecular formula C10H10N2 B8068464 3-[Trans-2-aminocyclopropyl]benzonitrile

3-[Trans-2-aminocyclopropyl]benzonitrile

Cat. No.: B8068464
M. Wt: 158.20 g/mol
InChI Key: DOLHJRMXMPDGFP-VHSXEESVSA-N
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Description

3-[Trans-2-aminocyclopropyl]benzonitrile: is an organic compound that features a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Trans-2-aminocyclopropyl]benzonitrile typically involves the following steps:

    Cyclopropanation: The cyclopropyl ring can be introduced via a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or a carbenoid reagent.

    Nitrile Introduction: The benzonitrile group can be introduced through a cyanation reaction, where a suitable precursor (e.g., a benzyl halide) is reacted with a cyanide source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[Trans-2-aminocyclopropyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), primary amines (from reduction), and various substituted benzonitrile derivatives (from substitution).

Scientific Research Applications

3-[Trans-2-aminocyclopropyl]benzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-[Trans-2-aminocyclopropyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the benzonitrile group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    Cyclopropylamine: A compound with a cyclopropyl ring substituted with an amino group.

    3-Cyanocyclopropane: A compound with a nitrile group attached to a cyclopropyl ring.

Uniqueness

3-[Trans-2-aminocyclopropyl]benzonitrile is unique due to the combination of the benzonitrile group and the trans-2-aminocyclopropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(1S,2R)-2-aminocyclopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-7-2-1-3-8(4-7)9-5-10(9)12/h1-4,9-10H,5,12H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLHJRMXMPDGFP-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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